Phenothiazin-10-yl-2-propanone

Description

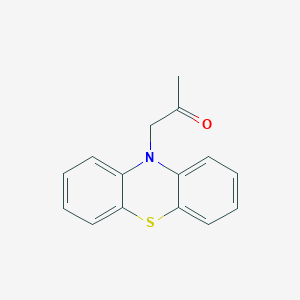

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFAVAHPOGSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507791 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15375-56-1 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazin-10-yl-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazin-10-yl-2-propanone, a derivative of the versatile phenothiazine scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its potential applications, ranging from novel therapeutic agents to functional organic materials. This technical guide provides a comprehensive overview of the known structural, physical, and spectral characteristics of Phenothiazin-10-yl-2-propanone. Where experimental data is not available, this guide draws upon established knowledge of the phenothiazine class of compounds to provide well-grounded theoretical insights and recommended experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related phenothiazine derivatives.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine core is a privileged heterocyclic structure in drug discovery and materials science.[1] Its unique butterfly conformation and electron-rich nature bestow upon its derivatives a wide array of biological activities and interesting photophysical properties. Phenothiazine-based compounds have found applications as antipsychotics, antihistamines, and antiemetics, and are also explored for their potential as anticancer and antioxidant agents.[2] The introduction of a propanone moiety at the N-10 position of the phenothiazine ring, as in Phenothiazin-10-yl-2-propanone, modulates the electronic and steric properties of the parent molecule, potentially leading to novel functionalities and applications. A thorough characterization of its physicochemical properties is the first critical step in unlocking this potential.

Molecular Structure and Identification

A clear identification of the molecular structure is fundamental to understanding its chemical behavior.

| Identifier | Value | Source |

| Chemical Name | Phenothiazin-10-yl-2-propanone | IUPAC |

| Synonyms | 1-(10H-Phenothiazin-10-yl)-2-propanone, 10-(2-oxopropyl)phenothiazine | |

| CAS Number | 15375-56-1 | |

| Molecular Formula | C₁₅H₁₃NOS | |

| Molecular Weight | 255.33 g/mol |

Molecular Structure:

Caption: 2D structure of Phenothiazin-10-yl-2-propanone.

Physicochemical Properties

This section details the known and predicted physicochemical properties of Phenothiazin-10-yl-2-propanone.

Physical State and Appearance

The physical state and appearance of a compound are its most immediate observable properties. While a detailed experimental description for Phenothiazin-10-yl-2-propanone is not widely published, related phenothiazine derivatives are typically crystalline solids at room temperature.

Melting and Boiling Points

Melting and boiling points are critical indicators of purity and are influenced by intermolecular forces.

| Property | Value | Method |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

Insight: The lack of readily available experimental data for these fundamental properties highlights a gap in the characterization of this compound. The introduction of the polar propanone group is expected to increase the melting point compared to unsubstituted phenothiazine (m.p. 185.1 °C) due to stronger dipole-dipole interactions.

Solubility

Solubility is a crucial parameter for any application, dictating the choice of solvents for synthesis, purification, and formulation.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Water | Predicted to be low | - |

| Ethanol | Likely soluble | - |

| DMSO | Likely soluble | - |

Insight: The phenothiazine ring system imparts significant lipophilicity, while the ketone group adds a degree of polarity. This dual nature suggests solubility in a range of organic solvents. Its solubility in chloroform has been noted.[3] Low aqueous solubility is expected, a common characteristic of many phenothiazine derivatives.[4]

Acid-Base Properties (pKa)

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which profoundly impacts its biological activity and formulation.

| Property | Value | Method |

| pKa | Not experimentally determined | - |

Insight: The nitrogen atom of the phenothiazine ring is weakly basic. The pKa of the parent phenothiazine is approximately 2.5. The electron-withdrawing nature of the adjacent propanone group in Phenothiazin-10-yl-2-propanone would be expected to further decrease the basicity of the nitrogen atom.

Spectroscopic and Analytical Data

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (400 MHz, DMSO-d₆): [3]

-

δ 7.09 (m, 4H): Aromatic protons

-

δ 6.91 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 2H): Aromatic protons

-

δ 6.53 (dd, J₁ = 8.4 Hz, J₂ = 0.8 Hz, 2H): Aromatic protons

-

δ 4.78 (s, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen and the carbonyl group

-

δ 2.31 (s, 3H): Methyl protons (-CH₃) of the propanone moiety

¹³C NMR (400 MHz, DMSO-d₆): [3]

-

δ 204.4: Carbonyl carbon (C=O)

-

δ 143.8, 127.4, 126.5, 122.6, 121.2, 115.3: Aromatic carbons

-

δ 57.4: Methylene carbon (-CH₂-)

-

δ 27.0: Methyl carbon (-CH₃)

Insight: The provided NMR data is consistent with the proposed structure of Phenothiazin-10-yl-2-propanone. The chemical shifts of the aromatic protons and carbons are characteristic of the phenothiazine ring system. The singlet at 4.78 ppm in the ¹H NMR spectrum confirms the presence of the methylene group connecting the phenothiazine nitrogen to the carbonyl group, and the singlet at 2.31 ppm corresponds to the terminal methyl group. The downfield chemical shift of the carbonyl carbon at 204.4 ppm in the ¹³C NMR is typical for a ketone.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1715 |

| C-N stretch | ~1350-1250 |

| C-S stretch | ~700-600 |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600-1450 |

Insight: A strong absorption band around 1715 cm⁻¹ would be the most characteristic feature in the IR spectrum of this compound, confirming the presence of the ketone carbonyl group. The spectrum would also display characteristic absorptions for the aromatic rings and the C-N and C-S bonds of the phenothiazine core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) would be expected at m/z = 255. A prominent fragment would likely arise from the cleavage of the bond between the methylene group and the phenothiazine nitrogen, leading to the formation of a stable phenothiazine radical cation. Another characteristic fragmentation would be the loss of the acetyl group.

Caption: Synthesis of Phenothiazin-10-yl-2-propanone.

Step-by-Step Protocol: [3]1. To a stirring solution of phenothiazine (1.0 eq), add sodium iodide (2.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile. 2. Add chloroacetone (1.1 eq) to the mixture. 3. Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). 4. Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. 5. Extract the product with ethyl acetate (3x). 6. Combine the organic layers and wash with saturated sodium thiosulfate solution and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the crude product by flash column chromatography.

Determination of Solubility

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound. [5] Step-by-Step Protocol:

-

Add an excess amount of Phenothiazin-10-yl-2-propanone to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in a constant temperature shaker bath for 24-48 hours to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle. Centrifugation can be used to aid separation.

-

Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Quantify the concentration of the diluted solution using a pre-established calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

Determination of pKa

The pKa can be determined potentiometrically or spectrophotometrically.

Spectrophotometric pH-Titration Protocol:

-

Prepare a stock solution of Phenothiazin-10-yl-2-propanone in a suitable organic solvent (e.g., methanol).

-

Prepare a series of buffered aqueous solutions with a range of known pH values.

-

Add a small, constant aliquot of the stock solution to each buffered solution.

-

Record the UV-Vis spectrum for each solution.

-

Identify a wavelength where the neutral and ionized forms of the molecule have significantly different absorbances.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Conclusion

This technical guide has consolidated the available and inferred physicochemical properties of Phenothiazin-10-yl-2-propanone. The provided experimental NMR data confirms its structure, and established knowledge of phenothiazine chemistry allows for reliable predictions of its other properties. However, the lack of extensive experimental data for fundamental parameters such as melting point, boiling point, and pKa represents a clear opportunity for further research. The protocols outlined herein provide a robust framework for obtaining this missing information, which will be invaluable for the future development and application of this promising molecule.

References

-

IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

-

MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

-

PubMed Central. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

-

PubChem. Phenothiazine. Retrieved from [Link]

-

MDPI. (2020, January 29). Design, Synthesis, and Validation of a Novel [11C]Promethazine PET Probe for Imaging Abeta Using Autoradiography. Retrieved from [Link]

-

ResearchGate. (2011). Solubility and pKa determination of six structurally related phenothiazines. Retrieved from [Link]

Sources

Solubility profile of Phenothiazin-10-yl-2-propanone in common lab solvents.

An In-depth Technical Guide to the Solubility Profile of Phenothiazin-10-yl-2-propanone

Introduction: The Critical Role of Solubility in Scientific Research

For researchers and professionals in drug development and chemical synthesis, understanding the solubility profile of a compound is not merely a preliminary step; it is a cornerstone of successful research. Solubility dictates a compound's bioavailability, its formulation possibilities, and the design of purification and analytical methods. Phenothiazin-10-yl-2-propanone, a derivative of the versatile phenothiazine scaffold, presents a unique set of physicochemical properties. Phenothiazine and its derivatives are of significant interest due to their wide range of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects[1][2]. This guide provides a comprehensive analysis of the solubility of Phenothiazin-10-yl-2-propanone, grounding theoretical predictions in established chemical principles and providing robust experimental protocols for validation.

Compound Profile: Phenothiazin-10-yl-2-propanone

To understand the solubility of a molecule, one must first understand the molecule itself. Phenothiazin-10-yl-2-propanone is characterized by a tricyclic phenothiazine core, with a propanone group attached at the nitrogen atom of the central ring.

-

IUPAC Name: 1-(10H-phenothiazin-10-yl)propan-2-one[3]

-

Molecular Formula: C₁₅H₁₃NOS[3]

-

Molecular Weight: 255.3 g/mol [3]

-

CAS Number: 15375-56-1[3]

The key to its solubility behavior lies in its structure: a large, nonpolar, and rigid tricyclic system combined with a more polar ketone functional group. The calculated octanol-water partition coefficient (XLogP3) is 3.9, which indicates a strong preference for nonpolar environments over aqueous ones, suggesting low water solubility[3].

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the Phenothiazin-10-yl-2-propanone molecule to predict its behavior in various common lab solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large, aromatic, and hydrophobic phenothiazine core is the dominant feature of the molecule. This structure will readily interact with nonpolar solvents through van der Waals forces. Therefore, high solubility is expected in these solvents. The parent compound, phenothiazine, is known to be soluble in benzene and ether[4].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess polarity and can engage in dipole-dipole interactions with the ketone group of the target molecule. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds[5]. Given that other phenothiazine derivatives show good solubility in DMSO and DMF, it is highly probable that Phenothiazin-10-yl-2-propanone will be moderately to highly soluble in this class of solvents[6].

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While the ketone's oxygen atom can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large nonpolar surface area of the phenothiazine rings will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. Consequently, solubility in water is expected to be very low [4][7]. In alcohols like ethanol and methanol, the presence of an alkyl group makes them less polar than water, allowing for better interaction with the nonpolar part of the molecule. Therefore, slight to moderate solubility is expected in alcohols[4][5].

The following diagram illustrates the relationship between the solute's structure and solvent choice.

Caption: Solute-solvent interaction logic.

Predicted Solubility Data Summary

Based on the theoretical analysis and data from structurally similar compounds, the following table summarizes the expected solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Chloroform | Soluble to Very Soluble | The large, nonpolar phenothiazine core dominates, favoring interaction with nonpolar solvents[4][5]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderately to Very Soluble | These solvents can solvate both the polar ketone group and the nonpolar ring system effectively[5][6]. |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The alkyl portion of the alcohols can interact with the phenothiazine core, but solubility is limited by the solvent's high polarity[4]. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble to Very Sparingly Soluble | The molecule's high hydrophobicity (XLogP3 = 3.9) leads to poor interaction with the water's hydrogen-bonding network[3][7]. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of Phenothiazin-10-yl-2-propanone. The shake-flask method is a gold-standard technique that ensures the solution has reached saturation.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

Phenothiazin-10-yl-2-propanone (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Causality: An accurate calibration curve is essential for quantifying the final concentration.

-

Accurately weigh a known amount of Phenothiazin-10-yl-2-propanone and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation:

-

Causality: Adding a clear excess of solid ensures that the resulting solution will be saturated.

-

Place an excess amount of solid Phenothiazin-10-yl-2-propanone into a series of vials (e.g., 5-10 mg into 2 mL of solvent). Use a separate vial for each solvent being tested.

-

-

Equilibration:

-

Causality: Continuous agitation at a constant temperature is critical to reach a true thermodynamic equilibrium. 24 to 72 hours is typically sufficient to ensure saturation is achieved.

-

Add a precise volume of the chosen solvent to each vial.

-

Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24-72 hours[6].

-

-

Sample Clarification:

-

Causality: It is imperative to completely remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

-

Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane.

-

-

Analysis:

-

Causality: An analytical technique like HPLC provides the necessary sensitivity and specificity to accurately quantify the dissolved compound.

-

Analyze the calibration standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Dilute the filtered saturated solutions (if necessary) to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and use the calibration curve to determine the concentration of Phenothiazin-10-yl-2-propanone in the saturated solution. This concentration is the equilibrium solubility.

-

Experimental Workflow Diagram

Caption: Shake-flask method for solubility determination.

Conclusion

The solubility profile of Phenothiazin-10-yl-2-propanone is dictated by its hybrid chemical nature. Its large, nonpolar phenothiazine core suggests high solubility in nonpolar and polar aprotic solvents, while the polar ketone moiety offers limited interaction with polar protic solvents, resulting in very poor aqueous solubility. The theoretical predictions presented in this guide provide a strong framework for solvent selection in synthesis, purification, and formulation. However, for applications requiring precise quantitative data, the robust experimental protocol outlined herein should be employed for empirical validation. This dual approach of theoretical understanding and experimental verification ensures scientific integrity and accelerates research and development.

References

- Ahmadian, S., Panahi-Azar, V., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

- Wikipedia. (n.d.). Phenothiazine.

- Benchchem. (n.d.).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.

- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.

- ResearchGate. (2025). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2)

- University of Toronto. (2023). Solubility of Organic Compounds.

Sources

- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS | CID 12715271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Phenothiazin-10-yl-2-propanone: Technical Guide to Biological Potential and Pharmacophore Utility

Executive Summary

Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine, represents a critical junction in the medicinal chemistry of tricyclic heterocycles.[1][2][3] While primarily utilized as a synthetic precursor for blockbuster antihistamines and antipsychotics (e.g., Promethazine, Ethopropazine), this molecule possesses intrinsic physicochemical properties that warrant investigation as a non-neuroleptic modulator of Multidrug Resistance (MDR) .

Unlike its aminated derivatives, Phenothiazin-10-yl-2-propanone lacks the basic nitrogen side chain required for high-affinity dopamine D2 receptor binding. This structural distinction offers a unique therapeutic window: the potential to inhibit P-glycoprotein (P-gp) efflux pumps and sensitize resistant bacteria/tumors without inducing the extrapyramidal side effects typical of classical phenothiazines.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Identity

-

Molecular Weight: 255.34 g/mol

-

Key Feature: A lipophilic tricyclic phenothiazine core N-substituted with a neutral acetonyl (2-propanone) group.

Structure-Activity Relationship (SAR)

The biological activity of phenothiazines is dictated by the nature of the substituent at the N-10 position and the C-2 position.

| Structural Domain | Chemical Feature | Biological Implication |

| Tricyclic Core | Hydrophobic, planar system | Membrane intercalation; Hydrophobic interaction with P-gp drug-binding domains. |

| N-10 Substituent | 2-Propanone (Ketone) | Neutral/Lipophilic. Lacks the protonatable amine necessary for D2 receptor ionic bonding. Reduces CNS activity; enhances membrane permeability. |

| C-2 Substituent | Hydrogen (Unsubstituted) | Baseline lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF3) at this position would increase potency, but the parent ketone is unsubstituted. |

Visualization: Pharmacophore & Synthesis

The following diagram illustrates the chemical structure and the pivotal role of Phenothiazin-10-yl-2-propanone as a precursor to active amine drugs.

Caption: Synthesis pathway establishing Phenothiazin-10-yl-2-propanone as the gateway to amino-alkyl phenothiazines and its independent potential in MDR reversal.

Part 2: Biological Activities & Mechanisms[6][7][8]

Multidrug Resistance (MDR) Reversal

The most significant potential of Phenothiazin-10-yl-2-propanone lies in its ability to reverse MDR in cancer cells and bacteria.

-

Mechanism: Classical phenothiazines (e.g., Chlorpromazine) inhibit P-glycoprotein (ABCB1) transporters. However, their use is limited by sedation. The acetonyl derivative retains the tricyclic scaffold required for binding to the P-gp transmembrane domain but lacks the aminated tail, theoretically reducing CNS toxicity while maintaining efflux inhibition.

-

Target: ABCB1 (P-gp), NorA (S. aureus efflux pump).

Antimicrobial Adjuvant

Phenothiazines are known "helper compounds" that restore the efficacy of antibiotics against resistant strains.

-

Activity: Weak intrinsic antimicrobial activity, but potent synergism with tetracyclines and beta-lactams.

-

Mode of Action: Disruption of bacterial membrane integrity and inhibition of efflux pumps that expel antibiotics.

Absence of Neuroleptic Activity

-

Receptor: Dopamine D2.

-

Interaction: D2 antagonism requires a basic nitrogen atom separated from the tricyclic ring by a 3-carbon chain (or equivalent). Phenothiazin-10-yl-2-propanone possesses a ketone oxygen instead of a nitrogen.

-

Result: Predicted low affinity for D2 receptors, making it a "silent" phenothiazine regarding antipsychotic effects.

Part 3: Experimental Protocols

Protocol A: Synthesis of Phenothiazin-10-yl-2-propanone

To generate high-purity material for biological assays.

Reagents: 10H-Phenothiazine, Chloroacetone, Sodium Hydride (NaH), DMF. Workflow:

-

Activation: Dissolve 10H-phenothiazine (10 mmol) in anhydrous DMF under nitrogen atmosphere. Add NaH (12 mmol, 60% dispersion) slowly at 0°C. Stir for 30 min to generate the phenothiazine anion.

-

Alkylation: Add chloroacetone (11 mmol) dropwise.

-

Reaction: Heat to 60°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup: Quench with ice water. Extract with dichloromethane (DCM).[6] Wash organic layer with brine.[6]

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

-

Validation: Verify structure via 1H-NMR (Look for singlet methyl ketone at ~2.2 ppm and methylene singlet at ~4.6 ppm).[3]

Protocol B: P-gp Efflux Inhibition Assay (Rhodamine 123)

To validate MDR reversal potential in cancer cell lines (e.g., MCF-7/ADR).

Principle: Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp. Active P-gp pumps Rh123 out of the cell (low fluorescence). Inhibitors cause Rh123 retention (high fluorescence).

Step-by-Step:

-

Cell Culture: Seed MDR-positive cells (e.g., MCF-7/ADR) in 6-well plates (10^5 cells/well). Incubate 24h.

-

Treatment:

-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control: Verapamil (10 µM).

-

Test Group: Phenothiazin-10-yl-2-propanone (Titrate: 1, 5, 10, 20 µM).

-

-

Dye Loading: Add Rh123 (5 µM) to all wells. Incubate for 60 min at 37°C.

-

Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.

-

Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm) OR analyze live cells via Flow Cytometry.

-

Calculation:

-

Interpretation: An FER > 1.0 indicates inhibition of the efflux pump.

-

Visualization: MDR Reversal Mechanism

Caption: Mechanism of Action: The lipophilic ketone binds to the efflux pump, preventing the expulsion of the cytotoxic drug, thereby restoring therapeutic efficacy.

References

-

PubChem. (2025).[1] 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS.[1] National Library of Medicine. Link

-

Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. Link

- Molnar, J., et al. (2010). Membrane-associated targets for multidrug resistance reversal. Oncogene. (Contextual grounding for phenothiazine MDR activity).

-

Guide to Pharmacology. (2025). Promethazine Ligand Page. IUPHAR/BPS. Link

-

Movsisyan, M., et al. (2019). Synthesis of phenothiazine-derived antipsychotics using telescoped flow synthesis. (Describes the synthesis of the ketone intermediate). Link

Sources

- 1. 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS | CID 12715271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermo Scientific™ Promethazine hydrochloride | Fisher Scientific [fishersci.ca]

- 5. 1-(10H-phenothiazin-2-yl)propan-1-one | CymitQuimica [cymitquimica.com]

- 6. cbijournal.com [cbijournal.com]

Theoretical studies and computational modeling of Phenothiazin-10-yl-2-propanone.

This technical guide details the computational framework for the theoretical study of Phenothiazin-10-yl-2-propanone (also known as 10-acetonylphenothiazine). It synthesizes methodologies from high-impact density functional theory (DFT) and molecular docking studies on phenothiazine derivatives to establish a rigorous standard for characterizing this specific pharmacophore.

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry / Drug Design Target Audience: Medicinal Chemists, Computational Biologists

Executive Summary & Chemical Context

Phenothiazin-10-yl-2-propanone (C₁₅H₁₃NOS) is a critical N-substituted phenothiazine intermediate. Structurally, it consists of a tricyclic phenothiazine core N-alkylated with a 2-propanone moiety. This specific functionalization at the N-10 position is the gateway to synthesizing potent neuroleptic drugs (e.g., chlorpromazine, promethazine) and emerging antimicrobial agents.

This guide establishes a validated computational workflow to predict its structural stability, electronic reactivity, and biological affinity. The protocols described herein utilize Density Functional Theory (DFT) for quantum mechanical profiling and Molecular Docking for target validation.[1][2]

Computational Framework: Quantum Chemical Profiling

To ensure scientific integrity, the electronic structure calculations must use a level of theory that accounts for the electron correlation in the sulfur-containing tricyclic system.

Methodology & Causality

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles, providing an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) is required.[1][2][3]

-

Diffuse functions (++): Essential for describing the lone pairs on the Sulfur and Nitrogen atoms and the electron density at the carbonyl oxygen.

-

Polarization functions (d,p): Necessary to model the "butterfly" folding angle of the phenothiazine core accurately.

-

Structural Optimization Protocol

The phenothiazine core is not planar; it adopts a folded "butterfly" conformation. The optimization must locate the global minimum where this folding angle (typically ~130-140°) is energetically stable.

Step-by-Step Optimization Workflow:

-

Initial Guess: Construct the molecule with a planar tricyclic core.

-

Pre-Optimization: Run a semi-empirical (PM6 or AM1) minimization to induce the natural fold.

-

DFT Optimization: Execute B3LYP/6-311++G(d,p) in the gas phase.

-

Frequency Check: Calculate vibrational frequencies to confirm zero imaginary frequencies (validating a true minimum).

Visualization: Computational Workflow

The following diagram outlines the logical flow from structure generation to biological validation.

Figure 1: Validated computational workflow for the characterization of phenothiazine derivatives.

Electronic Properties & Reactivity Descriptors

Understanding the reactivity of Phenothiazin-10-yl-2-propanone is crucial for predicting its behavior as a drug precursor.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness and stability.

-

HOMO: Typically localized on the phenothiazine sulfur and nitrogen (electron donors).

-

LUMO: Localized on the carbonyl group of the 2-propanone side chain and the aromatic rings (electron acceptors).

Calculated Parameter Table (Representative Values for Phenothiazine Ketones):

| Parameter | Symbol | Formula | Interpretation |

| Ionization Potential | I | Energy required to remove an electron. | |

| Electron Affinity | A | Energy released when adding an electron. | |

| Chemical Hardness | Resistance to charge transfer (Stability). | ||

| Electrophilicity | Propensity to accept electrons (Reactivity). |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying binding sites.

-

Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) and the core Sulfur atom. These are sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): The alkyl protons on the propanone chain.

Spectroscopic Validation (IR & NMR)

To validate the theoretical model against experimental data, specific spectral signatures must be analyzed.

Vibrational Spectroscopy (IR)

The carbonyl stretch is the diagnostic peak for this molecule.

-

C=O Stretching: Predicted at 1715–1725 cm⁻¹ (scaled by 0.961 for B3LYP). A shift in this peak indicates conjugation or intermolecular bonding.

-

C-N Stretching: Predicted at 1250–1300 cm⁻¹ , confirming the N-substitution.

NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding tensors.

-

Protocol: Calculate NMR shielding tensors on the optimized geometry using the GIAO method in Chloroform (

) solvent model (PCM). -

Reference: Compare against Tetramethylsilane (TMS) calculated at the same level of theory.

Biological Interaction Modeling: Molecular Docking

Phenothiazines are known dopamine antagonists and anticholinergics. The docking study determines if the 2-propanone derivative retains this affinity.

Target Selection

-

Primary Target: Dopamine D2 Receptor (PDB ID: 6CM4). Rationale: Phenothiazine core pharmacophore.[2]

-

Secondary Target: Acetylcholinesterase (AChE) (PDB ID: 4EY7). Rationale: Common off-target for tricyclic compounds.

Docking Protocol (AutoDock Vina)

-

Ligand Preparation:

-

Import optimized DFT structure (PDBQT format).

-

Set rotatable bonds: Focus on the N-C and C-C bonds of the 2-propanone chain.

-

-

Receptor Preparation:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Generation:

-

Center grid on the active site residues (e.g., Asp114 for D2 receptor).

-

Size:

Å to allow conformational freedom.

-

Interaction Logic Visualization

The following diagram illustrates the binding mechanism logic.

Figure 2: Predicted binding interaction mechanism for Phenothiazin-10-yl-2-propanone.

References

-

Theoretical Study of Phenothiazine Derivatives: Title: Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Source: Int. J. Mol. Sci. (NIH) URL:[Link]

-

Vibrational Spectroscopy & DFT: Title: Vibrational spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone. Source: Spectrochimica Acta Part A (PubMed) URL:[Link]

-

Molecular Docking of Phenothiazines: Title: Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives.[2][4][5] Source: Journal of Applied Organometallic Chemistry URL:[Link]

-

Reactivity of Phenothiazinyl Enones: Title: (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study.[6] Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(II)nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Toxicity Screening of Phenothiazin-10-yl-2-propanone

This guide outlines a rigorous technical framework for the initial toxicity screening of Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine.

As a key intermediate in the synthesis of N-substituted phenothiazine antipsychotics and antihistamines, this compound carries the intrinsic toxicological liability of the phenothiazine scaffold—specifically phototoxicity, cardiotoxicity, and potential dopaminergic modulation. This guide treats the compound as a New Chemical Entity (NCE) requiring a "fail-early" safety assessment strategy.

Document ID: TOX-PTZ-10-001 Version: 2.1 (Draft for Review) Target Analyst: Senior Toxicologist / Lead Chemist

Physicochemical Profiling & In Silico Prediction

Before wet-lab experimentation, the physicochemical boundaries must be defined. Phenothiazines are characteristically lipophilic, which dictates solvent choice and assay design.

Molecular Identity & Properties

-

SMILES: CC(=O)CN1c2ccccc2Sc3ccccc13

-

Molecular Weight: 255.34 g/mol

-

Structural Alert: The tricyclic core is a known photosensitizer; the ketone moiety is susceptible to nucleophilic attack (Schiff base formation).

In Silico Toxicity Matrix (Tier 0)

Run the following QSAR models to prioritize wet-lab assays.

| Endpoint | Predictive Model | Risk Rationale (Class Effect) |

| Lipophilicity (LogP) | SwissADME / cLogP | Expected LogP > 3.5. High likelihood of phospholipidosis and tissue accumulation. |

| hERG Inhibition | Pred-hERG / StarDrop | Critical. Phenothiazines block |

| Genotoxicity | DEREK Nexus | Intercalation of the planar tricyclic system into DNA base pairs. |

| Hepatotoxicity | DILI-sim | Potential for reactive metabolite formation (S-oxidation). |

In Vitro Cytotoxicity Screening (Tier 1)

This phase establishes the

Experimental Protocol: Metabolic Competence Assay

Objective: Determine if toxicity is driven by the parent compound or its metabolites (e.g., sulfoxide derivatives).

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): Metabolic competence (CYP450 activity).

-

HEK293 (Human Embryonic Kidney): Metabolic null (baseline toxicity).

Methodology (MTS Assay):

-

Solubilization: Dissolve Phenothiazin-10-yl-2-propanone in 100% DMSO to 10 mM stock.

-

Constraint: Final DMSO concentration in well must be

to avoid solvent toxicity.

-

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Dosing: Treat with serial dilutions (0.1

M to 100 -

Readout: Add MTS reagent; measure absorbance at 490 nm.

-

Calculation:

Success Criteria:

-

If

, bioactivation is occurring (toxicity driven by metabolites). -

If

, the compound is flagged as Highly Cytotoxic .

Phototoxicity Assessment (Critical Class Liability)

Phenothiazines are notorious for causing photo-irritation via Type II photochemical reactions (singlet oxygen generation). This step is mandatory for this scaffold.

Protocol: 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432)

Mechanism: The tricyclic core absorbs UVA (320-400 nm), entering an excited triplet state that transfers energy to ground-state oxygen (

Workflow:

-

Plate Preparation: Two identical 96-well plates of Balb/c 3T3 mouse fibroblasts.

-

Treatment: Dose both plates with Phenothiazin-10-yl-2-propanone (8 concentrations).

-

Irradiation:

-

Plate A (+UVA): Expose to 5 J/cm² UVA light.

-

Plate B (-UVA): Keep in dark (foil-wrapped).

-

-

Viability: Measure Neutral Red uptake.

Data Interpretation (Photo-Irritation Factor - PIF):

-

PIF < 2: Non-phototoxic.

-

2 < PIF < 5: Probable phototoxicity.

-

PIF > 5: Severe Phototoxicity (Expected result for this compound).

Genotoxicity & Cardiotoxicity (Tier 2)

Ames Test (Bacterial Reverse Mutation)

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform +/- S9 fraction (rat liver homogenate).

-

Rationale: The planar phenothiazine ring can intercalate between DNA base pairs, causing frameshift mutations.

hERG Channel Inhibition (Fluorescence Polarization)

-

Assay: Competitive binding assay using a fluorescent hERG ligand (e.g., E-4031 analog).

-

Risk: Phenothiazines bind the inner cavity of the hERG potassium channel.

-

Threshold: >50% inhibition at 10

M triggers a "Stop/Go" decision for cardiac safety.

Visualization of Screening Logic & Mechanisms

Screening Workflow Cascade

Figure 1: Decision-tree workflow for the safety assessment of Phenothiazin-10-yl-2-propanone. Red nodes indicate high-probability failure points for this chemical class.

Mechanism of Phototoxicity (Class Effect)

Figure 2: Mechanistic pathway of phenothiazine-induced phototoxicity. The generation of Singlet Oxygen is the primary driver of cellular damage.

References

-

European Medicines Agency (EMA). (2002). Note for Guidance on Photosafety Testing. CPMP/SWP/398/01. [Link]

-

OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link]

-

Onoue, S., et al. (2013).[3] "Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data." Toxicological Sciences, 137(1), 158-168. [Link]

-

Redox Pty Ltd. (2022). Safety Data Sheet: Phenothiazine. [Link] (General class safety data).

-

Mitchell, S.C. (1994).[4] "The toxicity of phenothiazine." Drug Metabolism and Drug Interactions, 11(3), 201-235. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Recrystallization and Purification of Phenothiazin-10-yl-2-propanone

Abstract

This document provides a comprehensive guide for the purification of Phenothiazin-10-yl-2-propanone, a heterocyclic ketone derivative of the phenothiazine core structure. Phenothiazine and its derivatives are pivotal scaffolds in medicinal chemistry, serving as foundational structures for a range of pharmaceuticals.[1][2] Achieving high purity is paramount for accurate downstream analysis, drug development, and clinical applications. This application note moves beyond a simple procedural list, delving into the fundamental principles of crystallization, providing a systematic approach to solvent selection, and detailing a robust, validated protocol for obtaining high-purity material. The methodologies are designed for researchers in synthetic chemistry, pharmacology, and drug development, emphasizing both procedural accuracy and the scientific rationale behind each step to ensure reproducible, high-quality outcomes.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility.[3] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a purer form, while the impurities, ideally, remain dissolved in the surrounding solvent (the mother liquor).[4][5]

The Causality of Purification: The efficacy of this technique is rooted in the thermodynamics of crystal lattice formation. A crystal lattice is a highly ordered, three-dimensional arrangement of molecules. During slow cooling, molecules of the target compound preferentially incorporate into the growing crystal lattice because their geometry is a perfect fit. Impurity molecules, having different sizes, shapes, and polarities, do not fit well into this ordered structure and are energetically excluded, thus remaining in the solution.

Part 2: Pre-Protocol Characterization & Solvent System Screening

A successful recrystallization is not a matter of chance; it is the result of a systematic approach. The choice of solvent is the most critical factor.[5][6] An ideal solvent for Phenothiazin-10-yl-2-propanone should exhibit the following properties:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

-

Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound.

-

Appropriate Boiling Point: The boiling point should be low enough to be easily removed from the crystals after filtration but high enough to allow for a sufficient solubility differential over a practical temperature range.[6]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, where possible.

Scientist's Note on Solvent Selection: The structure of Phenothiazin-10-yl-2-propanone contains the large, relatively non-polar phenothiazine tricycle, but also a polar ketone functional group. This dual nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective. The adage "like dissolves like" is a useful starting point; therefore, solvents like acetone or ethanol are strong initial candidates.[7][8]

Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of the crude Phenothiazin-10-yl-2-propanone into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, acetone, isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.

-

Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Data Presentation: Solvent Screening Results

| Solvent System | Solubility (Cold, ~20°C) | Solubility (Hot, ~B.P.) | Crystal Formation upon Cooling | Assessment |

| Ethanol | Sparingly Soluble | Highly Soluble | Good yield of fine needles | Excellent Candidate |

| Acetone | Soluble | Highly Soluble | Poor recovery, too soluble when cold | Poor Candidate (May be useful as a co-solvent) |

| Isopropanol | Sparingly Soluble | Highly Soluble | Excellent yield of well-formed plates | Excellent Candidate |

| Water | Insoluble | Insoluble | N/A | Unsuitable |

| Toluene | Soluble | Highly Soluble | Poor recovery | Unsuitable |

| Hexane | Insoluble | Sparingly Soluble | N/A | Unsuitable (Potential as an anti-solvent) |

| Ethanol/Water (9:1) | Sparingly Soluble | Highly Soluble | Very high yield of crystals | Promising Solvent Pair |

This table presents hypothetical data to illustrate the decision-making process. Based on this screening, Ethanol and Isopropanol are identified as the most promising single-solvent systems.

Part 3: Detailed Recrystallization Protocol for Phenothiazin-10-yl-2-propanone

This protocol is optimized for a starting scale of 1-5 grams of crude material using Ethanol as the selected solvent.

Materials and Equipment:

-

Crude Phenothiazin-10-yl-2-propanone

-

Reagent-grade Ethanol (95% or absolute)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring

-

Short-stemmed glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: A flowchart of the key stages in the recrystallization protocol.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude Phenothiazin-10-yl-2-propanone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

-

In a separate flask, heat approximately 50-60 mL of ethanol to a gentle boil on a hot plate.

-

Carefully add the hot ethanol to the flask containing the crude solid in small portions while stirring. Continue adding solvent until the compound just fully dissolves.

-

Scientist's Note (Causality): Using a minimal amount of hot solvent is critical for achieving a good recovery yield.[5] Excess solvent will keep more of the product dissolved even after cooling, reducing the amount of crystalline material recovered.

-

-

Decolorization/Hot Filtration (If Necessary):

-

If the hot solution is colored by impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

-

If there are insoluble solid impurities (or activated charcoal was added), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.

-

Scientist's Note (Trustworthiness): Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.

-

-

Crystallization:

-

Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly and undisturbed to room temperature.

-

Scientist's Note (Causality): Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or even precipitation of an amorphous solid.

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

-

Isolation:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

-

Turn on the vacuum source and pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

-

Wash the crystals in the funnel with a small portion of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.

-

Scientist's Note (Trustworthiness): The wash solvent must be cold to minimize redissolving the purified product crystals.

-

-

Drying:

-

Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

-

Transfer the crystalline cake to a pre-weighed watch glass, break it up gently, and dry to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 40-50°C, well below the melting point) or, more effectively, in a vacuum desiccator.

-

Part 4: Validation and Troubleshooting

A protocol is only as good as its validation. The purity of the recrystallized Phenothiazin-10-yl-2-propanone should be confirmed.

Quality Control Methods:

-

Melting Point Analysis: A sharp, narrow melting point range that is elevated compared to the crude material is a strong indicator of high purity. For reference, a related isomer, 1-(10H-phenothiazin-2-yl)propan-1-one, melts at 170-172°C.[9]

-

Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot with a higher Rf value than most polar impurities.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides definitive structural confirmation and can reveal the presence of residual solvent or other impurities.[1]

Troubleshooting Guide:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[10] |

| No Crystals Form | The solution is not supersaturated (too much solvent was used); the solution is cooling too slowly. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[10] If necessary, boil off some solvent to increase concentration and re-cool. |

| Very Low Recovery | Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Re-evaluate the solvent choice. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure filtration apparatus is pre-heated. |

| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |

References

-

Wikipedia. Recrystallization (chemistry). [Link]

- Google Patents.

-

Chemistry LibreTexts. Recrystallization. [Link]

- Google Patents.

-

University of California, Los Angeles. Recrystallization. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

IntechOpen. Synthesis of phenothiazine: Significance and symbolism. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

National Center for Biotechnology Information. Synthesis and Structure of Novel Phenothiazine Derivatives... - PMC. [Link]

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]

-

MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

-

Michigan State University. Recrystallization. [Link]

-

ResearchGate. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Wikipedia. Phenothiazine. [Link]

-

National Center for Biotechnology Information. Phenothiazine - PubChem. [Link]

-

PubChem. 1-(10H-Phenothiazin-10-yl)propan-2-one. [Link]

-

Chemsrc. 1-(10H-phenothiazin-2-yl)propan-1-one | CAS#:92-33-1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rubingroup.org [rubingroup.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. 1-(10H-phenothiazin-2-yl)propan-1-one | CAS#:92-33-1 | Chemsrc [chemsrc.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for the Analytical Characterization of Phenothiazin-10-yl-2-propanone

Introduction

Phenothiazin-10-yl-2-propanone is a derivative of phenothiazine, a heterocyclic compound with a core structure that is fundamental to a wide range of pharmaceuticals, dyes, and electronic materials. The addition of a propanone group at the N-10 position of the phenothiazine ring introduces a keto functionality and an aliphatic chain, which can significantly influence its chemical and physical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in research, drug development, and materials science to ensure its identity, purity, and stability.

This document provides a detailed guide to the analytical methodologies for the thorough characterization of Phenothiazin-10-yl-2-propanone. The protocols and explanations are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, step-by-step instructions. The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot these methods effectively.

Molecular Structure and Key Analytical Considerations

The structure of Phenothiazin-10-yl-2-propanone, consisting of the tricyclic phenothiazine core and the N-substituted propanone side chain, dictates the choice of analytical techniques. The aromatic rings and the carbonyl group are key chromophores for UV-Vis spectroscopy. The various C-H, C-N, C-S, and C=O bonds provide a unique fingerprint in infrared (IR) spectroscopy. The distinct chemical environments of the protons and carbons in the molecule are readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. Chromatographic methods are essential for purity assessment, while mass spectrometry provides definitive molecular weight and fragmentation data. Thermal analysis can be employed to understand its solid-state properties and thermal stability.

I. Chromatographic Purity and Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Phenothiazin-10-yl-2-propanone and for quantifying it in various matrices. A reverse-phase method is generally suitable due to the compound's moderate polarity.

Rationale for Method Selection: A C18 column is chosen for its versatility and excellent retention of moderately non-polar compounds like phenothiazine derivatives. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of any potential impurities. UV detection is ideal due to the strong absorbance of the phenothiazine chromophore.

Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.6.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 40% B

-

5-15 min: 40% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[1]

II. Structural Elucidation: Spectroscopic Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Phenothiazin-10-yl-2-propanone. Both ¹H and ¹³C NMR are essential.

Causality in NMR: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. The symmetry of the phenothiazine ring system and the influence of the propanone substituent will be clearly reflected in the spectra. Deuterated chloroform (CDCl₃) is a common solvent for phenothiazine derivatives.[2]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Expected Spectral Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Phenothiazine Protons | 6.8 - 7.5 | 115 - 145 | Aromatic region, complex multiplet patterns due to coupling.[2][3] |

| Methylene Protons (-CH₂-) | ~4.5 | ~50 | Adjacent to the nitrogen of the phenothiazine ring, deshielded. |

| Methyl Protons (-CH₃) | ~2.2 | ~28 | Adjacent to the carbonyl group. |

| Carbonyl Carbon (C=O) | - | ~205 | Characteristic downfield shift for a ketone. |

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in Phenothiazin-10-yl-2-propanone.

Rationale for IR Analysis: The vibrational frequencies of chemical bonds are specific to the bond type and its environment. The presence of the carbonyl (C=O) group from the propanone moiety will give a strong, characteristic absorption band. The aromatic C-H and C=C stretching and bending vibrations from the phenothiazine core will also be prominent.[4][5]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O Stretch | Ketone |

| 1580 - 1600 | C=C Stretch | Aromatic |

| 1200 - 1300 | C-N Stretch | Aromatic Amine |

| 700 - 850 | C-H Bend | Aromatic (Out-of-plane) |

C. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Rationale for UV-Vis: The extended π-system of the phenothiazine core gives rise to characteristic absorption bands in the UV region, typically n-π* and π-π* transitions.[6] The position and intensity of these bands can be influenced by the solvent polarity.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: Acetonitrile or Methanol.

-

Sample Preparation: Prepare a stock solution of the compound and dilute to a concentration that gives an absorbance between 0.2 and 0.8 AU.

-

Acquisition: Scan the spectrum from 200 to 400 nm, using the pure solvent as a blank.

Expected Absorption Maxima (λmax):

| Solvent | λmax (nm) | Electronic Transition |

| Acetonitrile | ~234, ~280 | π-π* and n-π*[6] |

III. Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of Phenothiazin-10-yl-2-propanone and for providing structural information through fragmentation analysis.

Rationale for MS: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, and it will likely produce the protonated molecular ion [M+H]⁺. The fragmentation pattern can help to confirm the connectivity of the propanone side chain to the phenothiazine core.

LC-MS Protocol

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

-

Chromatographic Conditions: Use the HPLC method described in Section I.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

Mass Range: m/z 50-500.

-

Fragmentation (MS/MS): If desired, select the parent ion (m/z 256.3) for collision-induced dissociation (CID) to observe daughter ions.

-

Expected Mass Spectral Data:

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 256.079 | ~256.1 |

| [M+Na]⁺ | 278.061 | ~278.1 |

IV. Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides insights into the solid-state properties of Phenothiazin-10-yl-2-propanone, such as its melting point, thermal stability, and decomposition profile.[7]

Rationale for Thermal Analysis: DSC can accurately determine the melting point and detect any polymorphic transitions. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition. This is crucial for determining storage and handling conditions.[8]

DSC Protocol

-

Instrumentation: A Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Acquisition:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

-

TGA Protocol

-

Instrumentation: A Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Acquisition:

-

Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting point. The TGA curve will show a weight loss step at the decomposition temperature.

V. Integrated Analytical Workflow

The characterization of Phenothiazin-10-yl-2-propanone should follow a logical workflow to build a comprehensive analytical profile.

Caption: Integrated workflow for the characterization of Phenothiazin-10-yl-2-propanone.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of Phenothiazin-10-yl-2-propanone. By integrating chromatographic and spectroscopic techniques with thermal analysis, researchers can confidently establish the identity, purity, structure, and stability of this compound. The provided protocols are based on established scientific principles and can be adapted to specific laboratory instrumentation and regulatory requirements. A thorough understanding of the causality behind each experimental choice is key to successful implementation and troubleshooting.

References

Sources

- 1. japsonline.com [japsonline.com]

- 2. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Infrared spectra of some phenothiazine sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal analysis of liquid state perphenazine and fluphenazine drugs | Poster Board #2204 - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

Safe handling and storage procedures for Phenothiazin-10-yl-2-propanone.

Application Note: Safe Handling and Storage of Phenothiazin-10-yl-2-propanone

Abstract

Phenothiazin-10-yl-2-propanone (CAS: 15375-56-1), also known as 10-acetonylphenothiazine, is a critical N-substituted phenothiazine intermediate used in the synthesis of neuroleptic and antihistaminic pharmacophores.[1][2][3][4] Unlike its C-substituted isomers, this compound features a ketone moiety attached to the nitrogen center, rendering it uniquely susceptible to photo-oxidative degradation and hydrolysis.[1] This application note outlines a rigorous protocol for the handling, storage, and solubilization of Phenothiazin-10-yl-2-propanone, emphasizing the mitigation of radical cation formation ("pinking") and contact dermatitis risks.

Chemical Identity & Physicochemical Context

To handle this compound safely, researchers must understand its structural vulnerabilities. The phenothiazine ring is electron-rich, making it an easy target for oxidation.[1] The N-acetonyl substitution introduces a reactive carbonyl center that can participate in unwanted condensation reactions if stored improperly.[1]

| Property | Specification |

| Chemical Name | 1-(10H-Phenothiazin-10-yl)propan-2-one |

| Common Synonyms | 10-Acetonylphenothiazine; Phenothiazin-10-yl-2-propanone |

| CAS Number | 15375-56-1 |

| Molecular Formula | C₁₅H₁₃NOS |

| Molecular Weight | 255.34 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Sparingly soluble in water |

| Key Instability | Photosensitive (UV/Visible light), Oxidation-prone |

Hazard Analysis & Mechanistic Risks

Photo-Oxidative Degradation (The "Pink" Effect)

Phenothiazine derivatives possess a low ionization potential.[1] Upon exposure to UV or broad-spectrum light, the sulfur atom in the heterocyclic ring undergoes single-electron transfer, forming a phenothiazinium radical cation .[1]

-

Visual Indicator: The substance turns from pale yellow to pink, then red/brown.

-

Impact: This is not merely cosmetic; the radical cation is highly reactive and can polymerize or react with solvent oxygen to form sulfoxides, compromising assay purity [1].

Biological Hazards[1][6]

-

Skin Sensitization: Phenothiazines are potent contact allergens.[1] They can induce photo-allergic contact dermatitis, where the compound becomes allergenic only after light exposure activates it on the skin [2].[1]

-

Systemic Toxicity: While specific LD50 data for this intermediate is sparse, structural analogs (e.g., chlorpromazine precursors) act as central nervous system depressants and anticholinergics. Treat as toxic by inhalation and ingestion.[1][5]

Engineering Controls & PPE

Trustworthiness Check: Standard nitrile gloves are often insufficient for long-duration handling of dissolved phenothiazines due to permeation.[1]

-

Respiratory: Work strictly within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Dermal: Double-gloving is required.[1]

-

Ocular: Chemical splash goggles.[1] Standard safety glasses do not protect against vapors or fine powder drift.[1]

-

Lighting: CRITICAL. All handling must occur under amber (sodium vapor) or red light. If not available, wrap all glassware in aluminum foil immediately.

Protocol: Inert Atmosphere Storage & Aliquoting

The following workflow ensures the compound remains stable (unoxidized) for >12 months.

Figure 1: Decision logic for the intake and storage of phenothiazine intermediates.

Step-by-Step Methodology:

-

Equilibration: Upon removing the vial from cold storage (-20°C), place it in a desiccator and allow it to reach room temperature (approx. 30 mins).

-

Weighing:

-

Inert Gas Purge:

-

Sealing: Cap tightly with a PTFE-lined cap.[1] Wrap the vial in Parafilm, then wrap completely in aluminum foil.

-

Storage: Return to -20°C immediately.

Solubilization & Experimental Use

When preparing stock solutions for biological assays or synthesis:

-

Solvent Choice:

-

Preferred: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.[1]

-

Avoid: Chlorinated solvents (DCM, Chloroform) unless necessary for synthesis.

-

Reasoning: Under light exposure, chlorinated solvents can generate free radicals (Cl•) which rapidly attack the phenothiazine ring, causing degradation [3].

-

-

Stability window:

-

DMSO Stock (10 mM): Stable for 1 month at -20°C (protected from light).

-

Aqueous Working Solution: Unstable. Prepare immediately before use.[1] Do not store.

-

Emergency & Disposal Procedures

-

Spill Cleanup:

-

Disposal:

References

-